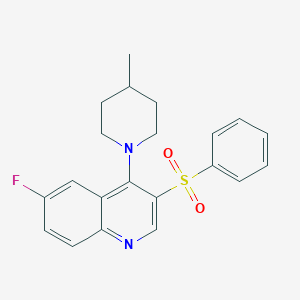

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-methylpiperidin-1-yl substituent at position 4 of the quinoline scaffold. The benzenesulfonyl group enhances metabolic stability and binding affinity to target proteins, while the fluorine atom at position 6 may improve bioavailability and electronic properties . The 4-methylpiperidin-1-yl moiety contributes to solubility and membrane permeability, making this compound a promising candidate for drug development.

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-15-9-11-24(12-10-15)21-18-13-16(22)7-8-19(18)23-14-20(21)27(25,26)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMDABTYQZTKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a base like pyridine.

Incorporation of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases, which are involved in cell signaling pathways.

Comparison with Similar Compounds

(a) 3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881)

- Structural Differences :

- Position 3: 4-Ethylbenzenesulfonyl (vs. benzenesulfonyl in the target compound).

- Position 6: Methoxy (vs. fluoro).

- Methoxy at position 6 reduces electronegativity compared to fluorine, which could lower binding affinity to targets requiring halogen bonding .

- Molecular Weight : 424.5557 g/mol (vs. ~409.5 g/mol estimated for the target compound).

(b) 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]

- Structural Differences: Spirocyclic piperidine-quinoline framework (vs. non-spiro quinoline in the target compound). Acylated benzyl group at position 1 (vs. 4-methylpiperidin-1-yl at position 4).

- Impact on Properties :

Functional Analogs

(a) 6-Fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline (12c)

- Structural Differences :

- Triazole-ethoxy linker at position 4 (vs. 4-methylpiperidin-1-yl).

- Trifluoromethyl group at position 2 (absent in the target compound).

- Biological Activity: Exhibits antiviral activity against SARS-CoV-2 (Selectivity Index >10), attributed to fluorine’s electronegativity enhancing target interaction .

(b) 7-(4-[(4-Benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10)

- Structural Differences :

- Carboxylic acid group at position 3 (vs. benzenesulfonyl).

- Complex triazole-piperazine substituents (vs. simpler 4-methylpiperidin-1-yl).

- Impact on Properties :

Data Table: Key Comparisons

Research Findings and Trends

- Role of Fluorine : Fluorine at position 6 (as in the target compound and Compound 12c) correlates with enhanced antiviral activity due to its electronegativity and ability to stabilize charge-transfer interactions .

- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups (target compound, BB90881) generally improve metabolic stability over carboxylic acids, which are prone to glucuronidation .

- Piperidine vs. Piperazine : 4-Methylpiperidin-1-yl (target compound) offers simpler synthesis and better solubility than piperazine derivatives, which require additional functionalization .

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a benzenesulfonyl group and a 4-methylpiperidine moiety. The synthesis typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through methods like Skraup synthesis, which condenses aniline with glycerol and sulfuric acid.

- Fluorination : The introduction of the fluorine atom is often accomplished via electrophilic fluorination using reagents such as Selectfluor.

- Sulfonylation : The benzenesulfonyl group is attached using benzenesulfonyl chloride in the presence of a base like pyridine.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression .

- Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : It may act as an inhibitor of specific protein kinases and cholinesterases, influencing various signaling pathways critical for cell survival and proliferation.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, thereby modulating neurotransmission and potentially alleviating symptoms associated with neurodegenerative disorders .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in FaDu cells | |

| Neuroprotective | AChE and BuChE inhibition | |

| Antimicrobial | Potential antimicrobial properties |

Case Studies

- Cytotoxicity Assay : A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound induced apoptosis more effectively than standard chemotherapeutics. This suggests its potential as a novel anticancer agent .

- Alzheimer's Disease Model : Research indicated that compounds similar to this quinoline derivative exhibited dual inhibition of AChE and BuChE, leading to improved cognitive outcomes in animal models of Alzheimer’s disease .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via cyclization of substituted aniline derivatives. Subsequent steps include sulfonylation at the 3-position using benzenesulfonyl chloride and introduction of the 4-methylpiperidine group via nucleophilic substitution or coupling reactions. Key intermediates include 6-fluoroquinoline precursors and sulfonylated intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized to avoid side products like over-sulfonylated derivatives .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and piperidine ring conformation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves spatial configuration, particularly for the sulfonyl and piperidine groups. Infrared (IR) spectroscopy identifies functional groups like sulfonyl S=O stretches (~1350 cm⁻¹) .

Q. How can researchers design in vitro assays to evaluate its antibacterial activity?

Use standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for solvent effects (e.g., DMSO) and validate results with fluorescence-based viability assays. Structural analogs with similar substituents (e.g., 6-fluoroquinolines) show activity against DNA gyrase targets .

Q. What methods are recommended for assessing its solubility and stability in aqueous buffers?

Perform shake-flask experiments with HPLC-UV quantification to measure solubility in PBS (pH 7.4) or simulated gastric fluid. Stability studies should include accelerated degradation testing under varying pH, temperature, and light exposure. Lyophilization with cryoprotectants (e.g., trehalose) may improve long-term storage .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be systematically addressed?

Contradictions may arise from differences in assay conditions (e.g., cell line viability, serum protein binding) or compound purity. Validate purity via HPLC (>95%) and replicate assays under standardized conditions. Use isogenic cell lines to isolate target-specific effects. For example, fluorinated quinolines may exhibit variable potency depending on membrane permeability in different cell models .

Q. What strategies optimize the synthesis yield while minimizing byproducts like dehalogenated derivatives?

Employ Pd-catalyzed cross-coupling for piperidine introduction to reduce side reactions. Monitor reaction progress via TLC or LC-MS to halt sulfonylation at the 3-position. Use scavengers (e.g., polymer-bound thiourea) to trap excess sulfonyl chloride. Yield improvements (>70%) are achievable with microwave-assisted synthesis under controlled temperature .

Q. How can computational modeling predict target binding modes and guide SAR studies?

Perform molecular docking (e.g., AutoDock Vina) against putative targets like topoisomerase II or kinase domains. Focus on the sulfonyl group’s electrostatic interactions and the 4-methylpiperidine’s steric effects. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues for binding .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use CRISPR-Cas9 knockout libraries to pinpoint essential genes for cytotoxicity. Fluorophore-labeled analogs enable live-cell imaging to track subcellular localization (e.g., mitochondrial vs. nuclear uptake) .

Q. How can researchers resolve discrepancies in reported physicochemical properties like logP or pKa?

Use potentiometric titration (GLpKa) for accurate pKa determination and reversed-phase HPLC to measure logP. Computational tools (e.g., ACD/Labs) may underestimate values due to the sulfonyl group’s polarity. Cross-validate with experimental data from analogs with similar substituents .

Q. What methodologies validate the compound’s selectivity against off-target receptors in neurological studies?

Perform radioligand binding assays (e.g., for serotonin or dopamine receptors) to quantify IC₅₀ values. Use in silico pharmacophore screening to predict off-target interactions. Structural modifications, such as replacing the benzenesulfonyl group with smaller substituents, can enhance selectivity for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.